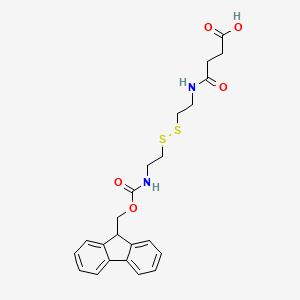

14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo-

Description

This compound is a structurally complex molecule characterized by:

- Oxa (oxygen) and dithia (two sulfur atoms) in its 14-membered chain (positions 8 and 9).

- Diaza (two nitrogen atoms) at positions 5 and 12.

- A pentadecanoic acid backbone with ketone groups at positions 4 and 13.

- A 9H-fluoren-9-yl (Fmoc-like) group at position 15, commonly used in peptide synthesis for protection of amino groups .

Properties

IUPAC Name |

4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S2/c26-21(9-10-22(27)28)24-11-13-31-32-14-12-25-23(29)30-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVHJSFCBULMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901136847 | |

| Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946849-80-5 | |

| Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946849-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- typically involves multi-step organic synthesis techniques. The process may start with the preparation of intermediate compounds that contain the oxa, dithia, and diaza functionalities. These intermediates are then coupled with fluorenyl derivatives under specific reaction conditions, such as controlled temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups can serve as reactive sites for further chemical modifications.

Biology and Medicine

In biology and medicine, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its specific chemical properties.

Mechanism of Action

The mechanism of action of 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Fmoc-Protected Polyethylene Glycol (PEG) Derivatives

Compounds like 15-(9H-fluorenylmethyloxycarbonyl)amino-4,7,10,13-tetraoxapentadecanoic acid (Fmoc-NH-PEG3-COOH) share key features:

- Fluorenylmethoxycarbonyl (Fmoc) group : Enhances solubility and stability during synthesis .

- Ether linkages (oxa groups) : Improve hydrophilicity, contrasting with the target compound’s dithia (sulfur) linkages.

- Functional differences : PEG derivatives lack nitrogen and sulfur atoms, limiting their utility in metal coordination or redox-active applications compared to the target compound .

Table 1: Structural Comparison with Fmoc-PEG Derivatives

Sulfur-Containing Bioactive Compounds

8,9-Dihydroxy-5Z,11Z,14Z-icosatrienoic acid () shares sulfur-like reactivity but differs significantly:

- Dihydroxy groups vs. dithia and ketones: The target’s sulfur atoms may participate in disulfide bonds or metal coordination, whereas dihydroxy groups in icosatrienoic acid facilitate lipid signaling .

- Chain length : The target’s shorter chain (15 carbons vs. 20 carbons) impacts membrane permeability and bioavailability.

Spiro and Heterocyclic Compounds

Compounds like 8-(4-dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit:

- Oxa-aza-spiro systems : Similar nitrogen-oxygen heterocycles but in a rigid spiro framework.

- Functional divergence : The target’s linear chain and dithia groups enable flexibility and redox activity, unlike the spiro system’s constrained geometry .

Functional and Bioactivity Comparisons

HDAC6 Inhibitors ()

Compounds like tubastatin A and Boc-containing inhibitors highlight:

- CAP groups : The target’s fluorenyl group may mimic the CAP moiety in HDAC6 inhibitors, influencing target binding.

- Selectivity : Structural variations (e.g., dithia vs. hydroxamate groups) may alter enzyme specificity. For example, tubastatin A’s hydroxamate chelates zinc, whereas the target’s sulfur/nitrogen atoms could interact differently with metal ions .

Bioactivity Clustering ()

- Chemical-genetic profiling : Compounds with similar bioactivity profiles often share structural motifs. The target’s heteroatoms and fluorenyl group may cluster it with protease inhibitors or redox modulators.

- Guilt-by-association : If the target exhibits a bioactivity profile akin to Fmoc-PEG derivatives, it may share applications in drug delivery .

Methodological Considerations for Comparison

Graph-Based Structural Analysis ()

Proteomic Interaction Signatures ()

- Platforms like CANDO predict compound behavior based on proteome-wide interactions. The target’s unique heteroatom arrangement may yield a distinct signature, suggesting novel targets compared to Fmoc-PEGs or HDAC6 inhibitors .

Biological Activity

14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- is a complex organic compound characterized by its unique combination of functional groups, including oxa, dithia, diaza, and fluorenyl moieties. This compound has garnered attention in various fields of chemistry and biology due to its potential biological activities and applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O5S2 |

| Molecular Weight | 474.59 g/mol |

| CAS Number | 946849-80-5 |

| Synonyms | Fmoc-Cystamine Succinic acid |

The compound's structure allows for diverse chemical reactivity, which is essential for its biological activity.

Research indicates that compounds with similar structural features often exhibit significant biological activities. The presence of multiple functional groups in 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid suggests potential mechanisms such as:

- Antioxidant Activity : The compound may scavenge free radicals due to its dioxo and thiol functionalities.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : The unique structure may allow it to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

-

Antioxidant Studies :

- A study demonstrated that derivatives of the compound exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cellular models.

-

Antimicrobial Testing :

- In a comparative analysis, 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

-

Enzyme Inhibition Assays :

- Research indicated that the compound could inhibit certain proteases, suggesting potential applications in therapeutic settings targeting diseases where protease activity is dysregulated.

Toxicological Profile

Understanding the safety profile of 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid is crucial for its application in pharmaceuticals:

- Preliminary toxicological assessments indicate low toxicity levels in mammalian cell lines.

- Further studies are required to evaluate chronic exposure effects and potential carcinogenicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid derivatives, and how can reaction conditions be standardized?

- Methodology : Multi-step synthesis typically involves coupling heterocyclic fragments (e.g., oxa/thia/diaza rings) with fluorenylmethyl-protected intermediates. Key steps include:

- Protection/deprotection : Use of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups for amino acid coupling (common in peptide synthesis) .

- Oxidation control : Ensuring selective dioxo group formation at positions 4 and 13 via controlled oxidation (e.g., using TEMPO/NaClO systems) .

- Catalysis : Lewis acids (e.g., ZnCl₂) for cyclization or ring closure .

Q. How can researchers ensure structural fidelity during the synthesis of complex heterocyclic systems like 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid?

- Analytical strategies :

- IR spectroscopy : Track carbonyl (C=O) and thioether (C-S) bond formation (peaks ~1650–1750 cm and ~600–700 cm, respectively) .

- X-ray crystallography : Resolve spirocyclic or fused-ring conformations .

- Computational modeling : Use DFT (Density Functional Theory) to predict stability of intermediate tautomers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dithia-diaza moiety in nucleophilic substitution or cross-coupling reactions?

- Experimental design :

- Kinetic studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps.

- Isotopic labeling : Use -labeled thioethers to trace sulfur participation in bond cleavage/formation .

- Theoretical framework : Apply frontier molecular orbital (FMO) theory to assess nucleophilicity of sulfur centers. For example, the LUMO of the dithia ring may dictate regioselectivity in alkylation .

Q. How does the fluorenyl group influence the compound’s conformational stability and solubility in aqueous vs. organic solvents?

- Methodology :

- Solubility assays : Compare logP values (octanol/water partition coefficients) of fluorenyl-containing analogs vs. non-fluorenyl derivatives .

- Dynamic light scattering (DLS) : Measure aggregation tendencies in buffered solutions.

Q. What strategies mitigate toxicity risks during in vitro handling of 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid derivatives?

- Safety protocols :

- Acute toxicity assessment : Follow OECD Guideline 423 for oral/dermal LD₅₀ determination in rodent models .

- Ventilation : Use fume hoods with HEPA filters to minimize inhalation exposure (classified as Acute Toxicity Category 4 under EU-GHS) .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding affinities with cysteine proteases (targeting the dithia moiety’s disulfide-bond disruption potential) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Data interpretation : Correlate computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Contradictions and Open Challenges

- Synthetic yield vs. purity : reports high yields (>70%) for similar spirocyclic compounds, but notes challenges in isolating pure diazapentadecanoic acid derivatives due to byproduct formation.

- Biological relevance : While highlights potential as peptide linkers, no direct evidence exists for this compound’s in vivo efficacy, necessitating further ADMET profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.